

# Spectroscopic Data and Experimental Protocols for 3,4-dihydro-2(1H)-pyridinone

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## Compound of Interest

Compound Name: 4(1H)-Pyridinone, 2,3-dihydro-

Cat. No.: B1315017

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Disclaimer: This technical guide provides spectroscopic data for 3,4-dihydro-2(1H)-pyridinone, an isomer of the requested **4(1H)-Pyridinone, 2,3-dihydro-**. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for **4(1H)-Pyridinone, 2,3-dihydro-**, the data for this closely related isomer is presented as a representative example for researchers, scientists, and drug development professionals.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,4-dihydro-2(1H)-pyridinone.

**Table 1:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Carbon Atom Assignment
172.75	C=O (Carbonyl)
147.48	=CH- (Olefinic)
121.60	=CH- (Olefinic)
41.32	-CH <sub>2</sub> -
33.89	-CH <sub>2</sub> -

Note: Predicted data is available for a similar structure in H<sub>2</sub>O, which shows a more complex peak pattern due to potential interactions and different chemical environments.<sup>[1]</sup>

**Table 2: Mass Spectrometry Data (GC-MS)**

m/z	Interpretation
97	[M] <sup>+</sup> (Molecular Ion)

Note: The molecular weight of 3,4-dihydro-2(1H)-pyridinone is 97.12 g/mol .

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. <sup>1</sup>H NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:**
  - The spectrometer is locked onto the deuterium signal of the solvent.
  - The magnetic field is shimmed to achieve homogeneity.
  - A standard proton pulse sequence is utilized.
  - Key parameters such as pulse width, acquisition time, and relaxation delay are optimized. Typically, 8 to 16 scans are acquired for a standard spectrum.
- **Data Processing:**
  - The Free Induction Decay (FID) is Fourier transformed.
  - The resulting spectrum is phased and baseline corrected.

- Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

### 2.1.2. $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.
- Data Acquisition:
  - A standard proton-decoupled  $^{13}\text{C}$  NMR pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon atom.
  - A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.
  - A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra.
- Data Processing:
  - The FID is processed with Fourier transformation, phasing, and baseline correction.
  - Chemical shifts are referenced to the deuterated solvent signal.

## Infrared (IR) Spectroscopy

### 2.2.1. Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The solid sample is placed on the crystal, and pressure is applied to ensure good contact.
- The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

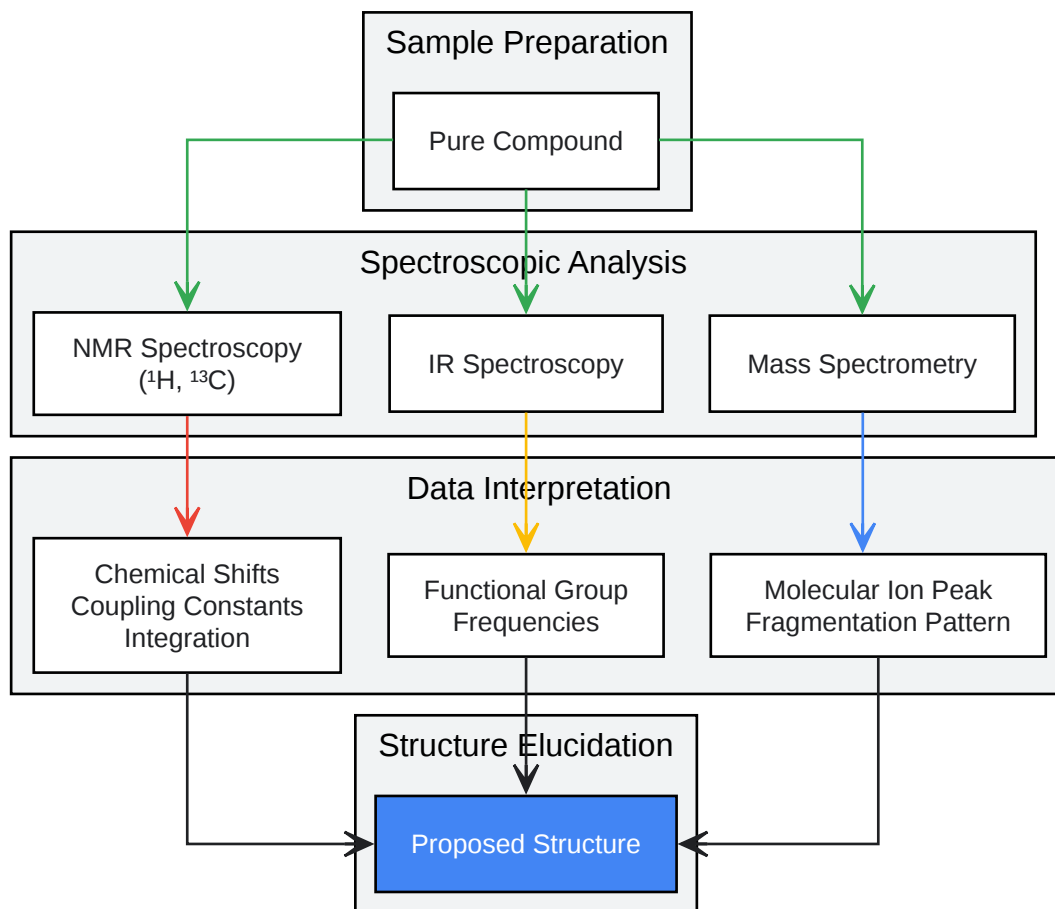
### 2.3.1. Electron Ionization (EI)-Mass Spectrometry

- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile compounds. The sample must be volatile enough to be in the gas phase for ionization.
- Instrumentation: A mass spectrometer with an electron ionization source.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

## General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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## References

- 1. NP-MRD:  $^{13}\text{C}$  NMR Spectrum (1D, 201 MHz,  $\text{H}_2\text{O}$ , predicted) (NP0138639) [np-mrd.org]
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